N-(isoxazol-4-yl)quinoxaline-2-carboxamide is a heterocyclic compound that combines an isoxazole ring with a quinoxaline structure. The isoxazole moiety consists of a five-membered ring containing one nitrogen and one oxygen atom, while the quinoxaline structure is formed by the fusion of a benzene and a pyrazine ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.
N-(isoxazol-4-yl)quinoxaline-2-carboxamide can be classified as an aromatic heterocyclic compound due to the presence of both nitrogen and oxygen in its structure. Its molecular formula is , with a molecular weight of approximately 224.2 g/mol. The compound is recognized for its diverse applications in scientific research, particularly in fields related to pharmacology and organic synthesis .
The synthesis of N-(isoxazol-4-yl)quinoxaline-2-carboxamide typically involves several key steps:
The synthetic routes can be optimized for yield and efficiency, particularly when considering industrial applications. Metal-free synthetic methods are preferred due to their lower environmental impact and cost-effectiveness .
The molecular structure of N-(isoxazol-4-yl)quinoxaline-2-carboxamide features a fused bicyclic system consisting of an isoxazole ring linked to a quinoxaline structure. The arrangement allows for multiple functional groups that can participate in chemical reactions.
N-(isoxazol-4-yl)quinoxaline-2-carboxamide can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity or selectivity towards specific targets in medicinal chemistry.
The mechanism of action for N-(isoxazol-4-yl)quinoxaline-2-carboxamide involves interactions at the molecular level with biological targets, which may include enzymes or receptors relevant in various disease processes. The specific pathways through which this compound exerts its effects are still under investigation, but it is believed that the heterocyclic nature contributes to its ability to form stable interactions with biological macromolecules .
N-(isoxazol-4-yl)quinoxaline-2-carboxamide typically appears as a crystalline solid. Its melting point and solubility characteristics are important for its application in pharmaceutical formulations.
The compound exhibits moderate stability under standard laboratory conditions but may be sensitive to light or moisture, necessitating careful handling during synthesis and storage. Its reactivity profile allows it to participate in various chemical transformations that are valuable in synthetic chemistry .
N-(isoxazol-4-yl)quinoxaline-2-carboxamide has several scientific uses:
The molecular architecture of N-(isoxazol-4-yl)quinoxaline-2-carboxamide integrates two nitrogen-rich heterocycles: quinoxaline and isoxazole. The quinoxaline core consists of a fused benzene-pyrazine ring system, providing a planar, electron-deficient π-system conducive to π-stacking interactions with biological targets. The isoxazole ring—a five-membered heterocycle featuring adjacent oxygen and nitrogen atoms—is appended at the C2-carboxamide position of quinoxaline via a carboxamide bridge. This linkage creates a conjugated system extending from the quinoxaline ring through the carboxamide carbonyl to the isoxazole nitrogen, enhancing electron delocalization [3] [5].
Key structural parameters include:
Table 1: Structural Parameters of Representative Hybrid Derivatives
Substituent Position | Quinoxaline log P | Isoxazole TPSA (Ų) | Dipole Moment (D) | Biological Target Affinity (IC₅₀, nM) |
---|---|---|---|---|
Unsubstituted | 1.43 | 68.9 | 4.8 | 5200 (FLT3) [4] [6] |
6-CF₃ (Quinoxaline) | 2.15 | 68.9 | 5.1 | 310 (FLT3) [6] |
3-CF₃ (Isoxazole) | 1.98 | 68.9 | 5.3 | 106 (FLT3) [6] |
The isoxazole ring serves as a multifunctional pharmacophoric element, critically enhancing both hydrogen-bonding capacity and metabolic resistance. Its nitrogen and oxygen atoms act as hydrogen-bond acceptors, with the ring nitrogen (N1) exhibiting higher basicity (predicted pKₐ ≈ −3.0 for conjugate acid) than the oxygen [5] [8]. This allows preferential participation in:
Metabolically, the isoxazole confers stability through:
Table 2: Hydrogen-Bonding and Metabolic Profiles of Isoxazole Derivatives
Isoxazole Substituent | H-Bond Acceptors | FLT3 Binding Energy (kcal/mol) | Microsomal Stability (% remaining) | Primary Metabolic Pathway |
---|---|---|---|---|
None (parent isoxazole) | 2 | −8.2 | 85% (human) [6] [8] | Aliphatic hydroxylation |
3-Methyl | 2 | −8.5 | 92% | N-Dealkylation |
3-Trifluoromethyl | 2 | −9.8 | 96% | Quinoxaline oxidation [6] |
The carboxamide linker (–C(O)NH–) between quinoxaline and isoxazole adopts distinct conformations that govern biological activity. X-ray crystallography and density functional theory (DFT) calculations reveal two predominant rotamers:
Torsional energetics demonstrate a rotational barrier of ∼12 kcal/mol between transoid and cisoid states, with the transoid form thermodynamically favored by ΔG = −1.8 kcal/mol. This flexibility allows adaptive binding to diverse targets:
Table 3: Carboxamide Torsion Angles and Biological Impact
Target Protein | Preferred τ₁ (°) | Preferred τ₂ (°) | H-Bond Interactions | Binding Affinity (K_d, nM) |
---|---|---|---|---|
FLT3 Kinase | 165–170 | 175–180 | Glu661 (carbonyl), Asp829 (amide NH) [6] | 106 ± 12 |
M. tuberculosis Gyrase | 150–155 | 170–175 | Asn499 (carbonyl), Asp500 (amide NH) [2] | 310 ± 25 |
Influenza Nucleoprotein | 140–145 | 0–5 (cisoid) | Arg361 (isoxazole N), Ala122 (carbonyl) [7] | 480 ± 40 |
Notably, replacing the carboxamide with ester or ketone linkages ablates activity, underscoring the critical role of both hydrogen-bond donor (NH) and acceptor (C=O) moieties in molecular recognition [6] [10].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7